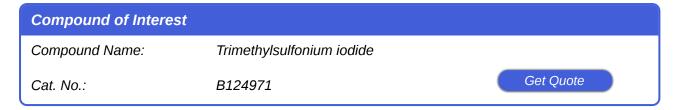


An In-depth Technical Guide to Trimethylsulfonium Iodide: Chemical Properties, Structure, and Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfonium iodide ((CH₃)₃SI) is a versatile and valuable reagent in modern organic synthesis. As a stable sulfonium salt, it serves as a key precursor for the generation of dimethylsulfonium methylide, a sulfur ylide widely employed in the formation of three-membered rings. Its utility in carbon-carbon bond formation, particularly in the synthesis of epoxides, cyclopropanes, and aziridines, has cemented its importance in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, structure, and practical applications, with a focus on experimental protocols and mechanistic understanding.

Chemical Structure and Properties

Trimethylsulfonium iodide is a quaternary ammonium salt consisting of a central sulfur atom bonded to three methyl groups, forming the trimethylsulfonium cation, and an iodide anion.[1] [2] The molecule possesses a tetrahedral geometry around the sulfur atom.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **trimethylsulfonium iodide** is presented in the table below.



Property	Value	References	
Molecular Formula	C₃H ₉ IS [3]		
Molecular Weight	204.07 g/mol	[3]	
CAS Number	2181-42-2	[3]	
Appearance	White to off-white crystalline powder	[2]	
Melting Point	200–206 °C	[2]	
Solubility	Soluble in water, methanol, Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF).	[2]	
Purity (Typical)	≥ 98.0%	[2]	

Spectral Data

The following table summarizes the key spectral data for **trimethylsulfonium iodide**, which are crucial for its identification and characterization.

Spectrum	Solvent/Method	Chemical Shift (δ) / Wavenumber (cm ⁻¹)	References
¹H NMR	DMSO-d ₆	~2.7 ppm (singlet, 9H)	[4][5][6]
¹³ C NMR	D ₂ O	~25 ppm	[7]
Infrared (IR)	KBr Pellet	Key peaks associated with C-H stretching and bending.	[8][9][10]

Experimental Protocols Synthesis of Trimethylsulfonium Iodide



A common method for the synthesis of **trimethylsulfonium iodide** involves the direct reaction of dimethyl sulfide with methyl iodide.

Experimental Protocol:

- To a round-bottom flask equipped with a magnetic stir bar, add dimethyl sulfide (1.2 mL, 16.1 mmol).
- Carefully add methyl iodide (1 mL, 16.1 mmol) to the flask.
- Stir the reaction mixture at 25 °C for 15 hours.
- During this time, a white precipitate of trimethylsulfonium iodide will form.
- Collect the solid product by vacuum filtration.
- Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum to yield pure trimethylsulfonium iodide.[3]

Purification by Recrystallization

For applications requiring high purity, **trimethylsulfonium iodide** can be further purified by recrystallization.

Experimental Protocol:

- Dissolve the crude trimethylsulfonium iodide in a minimal amount of hot ethanol.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
- Further cooling in an ice bath can maximize the yield of the purified product.



- Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
- Dry the crystals under vacuum.[11]

Core Application: The Corey-Chaykovsky Reaction

The primary utility of **trimethylsulfonium iodide** lies in its role as a precursor to dimethylsulfonium methylide, the key reagent in the Corey-Chaykovsky reaction. This reaction is a powerful method for the synthesis of epoxides from aldehydes and ketones.

Reaction Mechanism

The reaction proceeds through the in-situ generation of the sulfur ylide, followed by its nucleophilic attack on the carbonyl carbon.

Experimental Protocol for a Representative Corey-Chaykovsky Epoxidation:

- In a flame-dried, nitrogen-flushed round-bottom flask, suspend **trimethylsulfonium iodide** (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
- To this suspension, add sodium hydride (1.0 equivalent) portion-wise at room temperature, which leads to the formation of the dimethylsulfonium methylide ylide.
- After stirring for 10-15 minutes, cool the reaction mixture to 0 °C.
- Add a solution of the desired ketone or aldehyde (1.0 equivalent) in DMSO dropwise.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by the slow addition of water.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by flash column chromatography.[12]



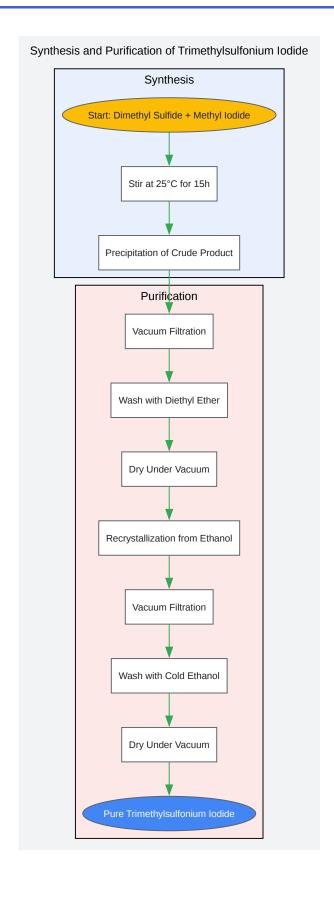
Applications in Pharmaceutical and Natural Product Synthesis

The Corey-Chaykovsky reaction, utilizing **trimethylsulfonium iodide**, is a cornerstone in the synthesis of numerous biologically active molecules.

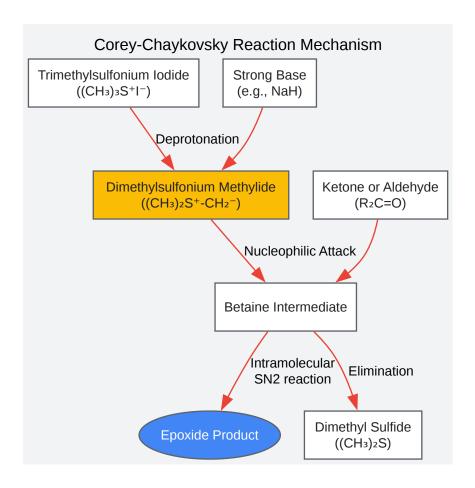
- Pharmaceutical Intermediates: The formation of epoxides is a critical step in the synthesis of
 various active pharmaceutical ingredients (APIs). For instance, it is a key reaction in the
 production of the antifungal medication Fluconazole.[13] The ability to introduce a methylene
 group to form an epoxide under mild conditions makes this reagent highly valuable in drug
 development.[14]
- Natural Product Synthesis: The construction of complex molecular architectures found in natural products often relies on the stereoselective formation of epoxides, which can then be further elaborated. The Corey-Chaykovsky reaction provides a reliable method for achieving this transformation.
- Deuterated Drugs: **Trimethylsulfonium iodide** has also been utilized in the synthesis of deuterated compounds. Introducing deuterium at specific positions in a drug molecule can alter its metabolic profile, potentially leading to improved pharmacokinetic properties.[2]

Visualizing Key Processes
Synthesis and Purification Workflow









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References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Trimethylsulfonium iodide synthesis chemicalbook [chemicalbook.com]
- 4. Trimethylsulfoxonium iodide(1774-47-6) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. ckgas.com [ckgas.com]



- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.com [shimadzu.com]
- 10. Protein structure in KBr pellets by infrared spectroscopy PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. chemimpex.com [chemimpex.com]
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